molecular formula C8H22N2O3Si B052321 N-[3-(Trimethoxysilyl)propyl]ethylenediamine CAS No. 1760-24-3

N-[3-(Trimethoxysilyl)propyl]ethylenediamine

Cat. No.: B052321
CAS No.: 1760-24-3
M. Wt: 222.36 g/mol
InChI Key: PHQOGHDTIVQXHL-UHFFFAOYSA-N
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Description

N-[3-(Trimethoxysilyl)propyl]ethylenediamine is a versatile silane coupling agent that acts as a molecular bridge between organic and inorganic interfaces. Its structure features a trimethoxysilyl group on one end, which can hydrolyze and form stable bonds with inorganic surfaces like silicon carbide, glass, and metals . On the other end, its ethylenediamine group provides strong organic compatibility and covalent bonding potential with polymers and resins. This dual functionality makes it highly valuable in research for enhancing the adhesion and performance of composite materials and coatings . A key application is in tribological research, where it is used to significantly improve the interfacial bonding strength of graphene oxide/PTFE composite coatings on silicon carbide substrates, leading to coatings with exceptional anti-friction and wear-resistant properties under water lubrication . In nanomaterials science, it serves as a precursor for the one-step microwave synthesis of fluorescent silica nanoparticles (SiNPs) . These SiNPs, developed from this silane, exhibit good fluorescence properties and are applied in metal ion sensing, serving as effective fluorescent probes for detecting ions like Hg²⁺ in analytical chemistry and environmental monitoring . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N'-(3-trimethoxysilylpropyl)ethane-1,2-diamine
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InChI

InChI=1S/C8H22N2O3Si/c1-11-14(12-2,13-3)8-4-6-10-7-5-9/h10H,4-9H2,1-3H3
Source PubChem
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InChI Key

PHQOGHDTIVQXHL-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCNCCN)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22N2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29226-47-9, 64339-13-5 (mono-hydrochloride)
Record name N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane homopolymer
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Record name Aminoethyl-aminopropyl-trimethoxysilane
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DSSTOX Substance ID

DTXSID5027433
Record name N-[3-(Trimethoxysilyl)propyl]ethane-1,2-diamine
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Molecular Weight

222.36 g/mol
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Physical Description

Dry Powder; Liquid, Light yellow liquid; [Sigma-Aldrich MSDS]
Record name 1,2-Ethanediamine, N1-[3-(trimethoxysilyl)propyl]-
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Record name N-(3-(Trimethoxysilyl)propyl)ethylenediamine
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Vapor Pressure

0.03 [mmHg]
Record name N-(3-(Trimethoxysilyl)propyl)ethylenediamine
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CAS No.

1760-24-3
Record name N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
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Record name Aminoethyl-aminopropyl-trimethoxysilane
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Record name 1,2-Ethanediamine, N1-[3-(trimethoxysilyl)propyl]-
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Record name N-[3-(Trimethoxysilyl)propyl]ethane-1,2-diamine
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Record name N-(3-(trimethoxysilyl)propyl)ethylenediamine
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Record name (TRIMETHOXYSILYLPROPYL)ETHYLENEDIAMINE
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Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis proceeds through a nucleophilic substitution mechanism, where the primary amine group of ethylenediamine displaces the chlorine atom in 3-chloropropyltrimethoxysilane. The reaction can be represented as:

Cl(CH2)3Si(OCH3)3+H2NCH2CH2NH2H2NCH2CH2NH(CH2)3Si(OCH3)3+HCl\text{Cl(CH}2\text{)}3\text{Si(OCH}3\text{)}3 + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \rightarrow \text{H}2\text{NCH}2\text{CH}2\text{NH(CH}2\text{)}3\text{Si(OCH}3\text{)}_3 + \text{HCl}

A molar ratio of 4:1 (ethylenediamine to 3-chloropropyltrimethoxysilane) is typically employed to ensure complete conversion. This excess compensates for the formation of ethylenediamine hydrochloride, which precipitates out of the reaction mixture.

Stepwise Procedure and Conditions

The synthesis is conducted in a four-necked glass flask equipped with a stirrer, reflux condenser, and dropping funnel:

  • Charge Reactants : 72.0 g (1.2 mol) of ethylenediamine is heated to 112–117°C.

  • Dropwise Addition : 59.6 g (0.3 mol) of 3-chloropropyltrimethoxysilane is added over 2 hours.

  • Ripening : The mixture is stirred for an additional hour post-addition.

  • Separation : After cooling, the solution separates into two layers. The lower layer (ethylenediamine hydrochloride) is removed.

  • Purification : The upper layer undergoes simple distillation under reduced pressure to isolate the product.

Table 1: Key Reaction Parameters and Outcomes

ParameterValueSource
Temperature112–117°C
Molar Ratio (EDA:CPTMS)4:1
Reaction Time3 hours (2h addition + 1h ripening)
Yield70.1%
Purity (Post-Distillation)Contains bis-silyl byproducts

Byproduct Formation and Mitigation Strategies

A significant challenge in this synthesis is the formation of bis-silyl byproducts, where two silane molecules react with a single ethylenediamine molecule. These side products arise from secondary amine participation in further substitution reactions.

Purification Challenges

Simple distillation effectively removes unreacted starting materials but struggles to separate bis-silyl compounds due to similar boiling points. Advanced techniques like fractional distillation or column chromatography may improve purity but increase production costs.

Optimization of Reaction Efficiency

Solvent Effects

The reaction is typically solvent-free, with ethylenediamine acting as both reactant and solvent. Alternative solvents (e.g., toluene or THF) have been explored but show no significant yield improvement while complicating the workup process.

VariableImpact on YieldImpact on Purity
Higher TemperatureDecreasesDecreases
Increased EDA ExcessIncreasesNo Change
Slower Addition RateNo ChangeIncreases

Industrial-Scale Production Considerations

Large-scale manufacturing faces challenges in heat management and byproduct control. Continuous flow reactors may offer advantages over batch processes by ensuring consistent temperature and mixing.

Comparison with Similar Compounds

Key Properties:

  • Physical State : Clear to pale yellow liquid .
  • Density : 1.020–1.030 g/mL at 25°C .
  • Boiling Point : 259–261°C .
  • Refractive Index : 1.438–1.448 .
  • Applications: Surface functionalization of silica nanoparticles for biomedical imaging . Adsorbent modification for wastewater treatment . Crosslinker in polymer composites (e.g., nylon, epoxy resins) . Matrix cleanup in food safety testing (QuEChERS method) .

The ethylenediamine group enables strong interactions with metal ions (e.g., Gd³⁺ ) and organic pollutants (e.g., methyl orange ), while the trimethoxysilyl group ensures stable anchoring to substrates.

Comparison with Similar Compounds

TMPED belongs to the aminosilane family, which includes compounds with amine-terminated silane groups. Below is a detailed comparison with structurally related analogs:

3-Aminopropyltriethoxysilane (APTES)

  • Formula: C₉H₂₃NO₃Si; MW: 221.4 g/mol.
  • Structure : Single primary amine (–NH₂) attached via a propyl spacer to a triethoxysilyl group.
  • Key Differences :
    • Amine Content : APTES has one amine group vs. two in TMPED, reducing its chelation capacity.
    • Applications : APTES is widely used for basic amine functionalization but is less effective in multi-dentate coordination. For example, in wastewater adsorption, TMPED-grafted materials show ~30% higher methyl orange removal than APTES-modified counterparts due to enhanced amine interactions .
    • Reactivity : TMPED’s ethylenediamine enables crosslinking in epoxy resins (e.g., with DGEBA), whereas APTES primarily serves as a coupling agent .

N-[3-(Trimethoxysilyl)propyl]diethylenetriamine (TMPDT or TMPDETA)

  • Formula : C₁₁H₂₈N₃O₃Si; MW : 278.5 g/mol.
  • Structure : Three amine groups (–NHCH₂CH₂NHCH₂CH₂NH₂) attached to a trimethoxysilyl group.
  • Key Differences :
    • Amine Density : TMPDT’s triamine chain offers superior metal ion chelation (e.g., Cu²⁺, Pb²⁺) compared to TMPED. In sepiolite functionalization, TMPDT-modified materials achieve 15–20% higher heavy metal adsorption than TMPED .
    • Steric Effects : The bulkier structure of TMPDT may reduce accessibility to binding sites in dense matrices, making TMPED preferable for applications requiring moderate amine density .

(3-Trimethoxysilylpropyl)diethylenetriamine (TMPDETA)

  • Synonyms: DAMO, N-(2-Aminoethyl)-N′-(3-(trimethoxysilyl)propyl)ethylenediamine .
  • Formula : C₁₀H₂₆N₃O₃Si; MW : 264.4 g/mol.
  • Key Differences :
    • Branching : TMPDETA has a branched amine structure, enhancing solubility in polar solvents.
    • Applications : Used in epoxy resin formulations where branched amines improve toughness .

Table 1: Structural and Functional Comparison

Compound Amine Groups Molecular Weight Key Applications Advantages Over TMPED Limitations vs. TMPED
TMPED 2 222.4 Adsorbents, crosslinkers, surface mod. Balanced reactivity, cost-effective Lower chelation than TMPDT
APTES 1 221.4 Coupling agent, basic functionalization Simpler synthesis Limited multi-dentate interactions
TMPDT/TMPDETA 3 264.4–278.5 Heavy metal adsorption, epoxy resins Higher amine density Steric hindrance, higher cost

Biological Activity

N-[3-(Trimethoxysilyl)propyl]ethylenediamine (TMPD), with the chemical formula C₈H₂₂N₂O₃Si and a molecular weight of 222.36 g/mol, is a silane compound that exhibits notable biological activity primarily related to its toxicity and potential applications in various fields. This article delves into its biological properties, including toxicological effects, synthesis methods, and industrial applications.

TMPD is characterized by its dual functionality as both an amine and a silane. This unique structure allows it to effectively promote adhesion between organic and inorganic materials while providing reactive sites for further chemical modification. It is a clear, colorless liquid that is highly sensitive to hydrolysis, rapidly reacting with water to release methanol.

Key Physical Properties:

PropertyValue
Molecular FormulaC₈H₂₂N₂O₃Si
Molecular Weight222.36 g/mol
Boiling Point261–263 °C
Melting Point~0 °C
Density1.010 g/mL
Flash Point136 °C

Toxicological Effects

The biological activity of TMPD has been primarily studied in the context of its toxicological effects. It is classified as a corrosive substance that can cause serious eye damage, skin irritation, and respiratory issues upon inhalation or ingestion. The acute oral toxicity of TMPD has been assessed with an LD50 value of 2.4 g/kg in rats, indicating moderate toxicity levels.

Irritation and Sensitization:

  • Skin Irritation: TMPD is moderately irritating to the skin, with erythema and scaling observed in animal studies.
  • Eye Damage: Severe irritation leading to persistent corneal damage has been documented.
  • Skin Sensitization: Positive results in guinea pig maximization tests indicate a significant potential for skin sensitization.

Case Studies

Several studies have evaluated the acute and chronic effects of TMPD on biological systems:

  • Acute Toxicity Study:
    • Conducted on rats to determine the LD50.
    • Results indicated that at high doses (>300 mg/kg bw/day), inflammatory effects on the gastrointestinal and respiratory tracts were observed.
  • Repeated Dose Toxicity Study:
    • A 90-day study revealed histopathological abnormalities in the nasal cavity, larynx, and lungs due to inhalation exposure.
    • The lowest observed adverse effect concentration (LOAEC) was identified as 0.045 mg/L for 6 hours/day.
  • Genotoxicity Assessment:
    • TMPD was tested using the Ames test and other in vitro assays.
    • No evidence of genotoxic potential was found across multiple assays, including micronucleus tests in mice.

Synthesis Methods

TMPD can be synthesized through several methods that require careful control of reaction conditions to optimize yield and purity. Common synthesis routes include:

  • Hydrolysis of Trialkoxysilanes: Involves reacting trialkoxysilanes with ethylenediamine under controlled conditions.
  • Direct Amination: The amination process can be conducted using various amines in the presence of catalysts.

Applications

Due to its unique properties, TMPD finds applications across several industries:

  • Adhesives and Sealants: Its ability to bond organic and inorganic materials makes it suitable for use in adhesives.
  • Coatings: TMPD is utilized as a coupling agent in coatings to enhance adhesion properties.
  • Silane Coupling Agents: Employed in various formulations to improve the compatibility of different materials.

Q & A

Q. What are the recommended methods for synthesizing N-[3-(Trimethoxysilyl)propyl]ethylenediamine, and how can reaction efficiency be optimized?

The compound is typically synthesized via amine formation between ethylenediamine and γ-chloropropyltrimethoxysilane under controlled conditions . Key parameters include:

  • Molar ratio : A 1:1 molar ratio of ethylenediamine to γ-chloropropyltrimethoxysilane minimizes side reactions.
  • Solvent : Anhydrous toluene or ethanol ensures hydrolysis of the trimethoxysilyl group is suppressed.
  • Temperature : Reactions are conducted at 60–80°C for 6–12 hours. Post-synthesis, purification via vacuum distillation (boiling point: 146°C at 15 mmHg or 259–261°C at 760 mmHg ) removes unreacted silane. Yield optimization requires inert atmosphere (N₂/Ar) and moisture exclusion .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • Gas Chromatography (GC) : Primary method for purity assessment (≥97% ).
  • FTIR : Confirms functional groups (e.g., Si-O-C at ~1,080 cm⁻¹, NH₂/NH at 3,300–3,400 cm⁻¹) .
  • ¹H/¹³C NMR : Validates molecular structure (e.g., trimethoxysilyl protons at δ 3.5–3.6 ppm, ethylenediamine protons at δ 1.4–2.8 ppm) . Discrepancies in boiling point data (e.g., 146°C vs. 261°C) arise from pressure differences during measurement .

Q. How should researchers safely handle this compound given its reactivity and toxicity?

  • Hazards : Skin/eye irritation, respiratory sensitization (GHS Hazard Codes: H315, H319, H335 ).
  • PPE : Nitrile gloves, safety goggles, and fume hood use are mandatory.
  • Storage : Inert atmosphere (N₂), moisture-free glass containers at 4°C .
  • Spill Management : Absorb with silica gel, neutralize with ethanol/water mixtures, and dispose as hazardous waste .

Advanced Research Questions

Q. How can this compound be functionalized to create self-assembled monolayers (SAMs) for surface modification?

SAM formation involves:

  • Substrate Preparation : Clean glass/silicon wafers with piranha solution (H₂SO₄:H₂O₂ 3:1) to activate hydroxyl groups .
  • Deposition : Immerse substrates in 5 mM silane solution (dry toluene, 3.5 hours under N₂) .
  • Post-treatment : Rinse with toluene, ethanol, and dichloromethane to remove physisorbed material. SAM quality is verified via contact angle measurements (hydrophilicity) and XPS (Si-O-Si bonding at ~103 eV) .

Q. What experimental design considerations are critical for studying its adsorption capacity in heavy metal removal (e.g., Ni²⁺)?

Modified saponite clay functionalized with this silane shows enhanced Ni²⁺ adsorption :

  • Kinetics : Pseudo-second-order model (R² > 0.99) indicates chemisorption dominance.
  • Isotherms : Langmuir model fits best (max capacity: 45.2 mg/g), suggesting monolayer adsorption.
  • Regeneration : Acid washing (0.1 M HCl) restores >90% capacity after 5 cycles . Key variables: pH (optimum 6–7), temperature (25–40°C), and silane loading (5–10 wt%).

Q. How does this compound enhance the mechanical properties of epoxy resins in sustainable polymer composites?

In epoxy formulations, it acts as a crosslinker and adhesion promoter:

  • Curing Mechanism : Reacts with epichlorohydrin to form amine-epoxy networks, improving tensile strength (20–30% increase vs. DGEBA) .
  • Thermal Stability : TGA shows decomposition onset at 280°C (vs. 250°C for unmodified epoxy) .
  • Interfacial Bonding : Silane groups form covalent bonds with inorganic fillers (e.g., SiO₂), reducing phase separation .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported physical properties (e.g., density, refractive index)?

  • Density : Values range from 1.028 g/mL to 1.030 g/mL due to batch-specific impurities. Use GC-purified samples for precise measurements.
  • Refractive Index : Reported as 1.444 and 1.4425–1.4445 . Calibrate refractometers with standard solutions (e.g., sucrose) to resolve variability.

Methodological Tables

Adsorption Study Parameters
Kinetic Model
Isotherm Model
Max Capacity (Ni²⁺)
Regeneration Efficiency
SAM Formation Protocol
Silane Concentration
Deposition Time
Rinsing Solvents

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(Trimethoxysilyl)propyl]ethylenediamine
Reactant of Route 2
Reactant of Route 2
N-[3-(Trimethoxysilyl)propyl]ethylenediamine

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